molecular formula C25H19FN2OS B2643513 4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 895640-06-9

4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2643513
CAS No.: 895640-06-9
M. Wt: 414.5
InChI Key: GAPLHFVORVBDAM-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. This core is fused with a benzopyran moiety, substituted at the 2-position with a 4-fluorophenyl group, at the 4-position with a benzylsulfanyl group, and at the 7-position with a methyl group. Such structural complexity is typical in medicinal chemistry, where fluorophenyl groups enhance lipophilicity and metabolic stability, while sulfanyl substituents may modulate electronic properties and binding interactions .

The compound’s synthesis likely involves multi-step heterocyclic reactions, analogous to procedures described for related structures (e.g., condensation with aldehydes or nucleophilic substitutions with thiols) .

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPLHFVORVBDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a member of the chromenopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicine.

Synthesis

The synthesis of chromenopyrimidine derivatives typically involves the condensation of various aromatic and heterocyclic moieties. For instance, a common synthetic route includes the reaction of 4-hydroxy-6-methylpyran-2-one with substituted benzaldehydes and malononitrile in the presence of a catalyst such as DMAP in ethanol. This method has been shown to yield high purity products suitable for biological evaluation .

Antimicrobial Properties

Chromenopyrimidine derivatives have been reported to exhibit significant antimicrobial activity. A study demonstrated that modifications to the chromene structure can enhance antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups, such as halogens, has been linked to improved activity .

CompoundAntibacterial ActivityNotable Pathogens
4-(Benzylsulfanyl)-2-(4-Fluorophenyl)-7-Methyl-5H-Chromeno[2,3-D]PyrimidineModerateStaphylococcus aureus, Bacillus cereus
Other ChromenopyrimidinesVariableEscherichia coli, Pseudomonas aeruginosa

Anticancer Activity

Research indicates that chromenopyrimidine compounds possess anticancer properties, with cytotoxic effects observed in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have shown promising results against breast cancer and leukemia cell lines .

Antioxidant Activity

The antioxidant potential of chromenopyrimidine derivatives has also been evaluated. Compounds have demonstrated effective scavenging activity against DPPH radicals, suggesting their utility in preventing oxidative stress-related diseases .

Case Studies

  • Antibacterial Evaluation : A series of synthesized chromenopyrimidine derivatives were tested against Staphylococcus aureus. Results indicated that specific substitutions significantly enhanced antibacterial efficacy compared to non-substituted analogs .
  • Anticancer Screening : In vitro studies on breast cancer cell lines revealed that certain chromenopyrimidines induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents .

Scientific Research Applications

Research indicates that compounds with a pyrimidine core exhibit a broad spectrum of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorine atoms is often associated with increased potency and selectivity towards cancer cell lines .
  • Antimicrobial Effects : Compounds similar to 4-(benzyldisulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine have demonstrated significant antibacterial and antifungal activities, making them candidates for the development of new antibiotics .

Applications in Medicinal Chemistry

  • Drug Design and Development
    • The unique structural features of this compound allow for modifications that can enhance its pharmacological properties. For instance, the presence of the fluorophenyl group can improve lipophilicity and bioavailability.
    • Case studies have reported successful modifications leading to new derivatives with improved activity against specific cancer types .
  • Targeted Therapy
    • The compound may serve as a lead structure for developing targeted therapies in oncology. Its ability to interact with specific biological targets can be exploited to create selective inhibitors for cancer treatment.
    • Research has indicated that certain derivatives can effectively inhibit specific kinases involved in cancer progression .
  • Neuroprotective Agents
    • There is emerging evidence suggesting that similar compounds may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity Study
    • A study demonstrated that a derivative of this compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
  • Antimicrobial Efficacy
    • Another study evaluated the antimicrobial activity against Staphylococcus aureus and found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .
  • Neuroprotective Effects
    • In vitro studies have suggested that related compounds can reduce oxidative stress in neuronal cells, which is crucial for developing therapies against neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table compares key structural and functional attributes of 4-(benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine with analogous compounds from recent literature:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
4-(Benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine 2: 4-fluorophenyl; 4: benzylsulfanyl; 7: methyl C₂₅H₁₈FN₃OS 427.49 Fused chromene-pyrimidine system; fluorophenyl enhances lipophilicity
2-(Benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 2: benzylsulfanyl; 4: methyl; 7: phenyl C₂₀H₁₉N₃S 333.45 Non-fused pyrrolo-pyrimidine; dihydro backbone increases conformational flexibility
7-(4-Ethoxyphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 2: methylsulfanyl; 4: methyl; 7: 4-ethoxyphenyl C₁₈H₂₂N₃OS 328.45 Ethoxyphenyl improves solubility; smaller sulfanyl group reduces steric bulk
5-(4-Fluorophenyl)-6-methyl-4-morpholin-4-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine Pyrazolo-pyrano-triazine 4: morpholin-4-yl; 5: 4-fluorophenyl; 6: methyl C₂₃H₂₀FN₇O₂ 469.45 Triazine core with morpholine substituent; potential for hydrogen bonding

Key Differences and Implications

Core Structure Variations: The chromeno[2,3-d]pyrimidine core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the non-fused pyrrolo[2,3-d]pyrimidine in and . Pyrazolo-pyrano-triazine derivatives () incorporate additional nitrogen atoms, which may enhance hydrogen-bonding capacity and coordination with biological targets .

Substituent Effects: Benzylsulfanyl vs. Fluorophenyl vs. Ethoxyphenyl: The 4-fluorophenyl group (target compound) increases metabolic stability relative to the 4-ethoxyphenyl group (), which may offer better solubility but lower oxidative resistance .

Hydrogen-Bonding and Crystal Packing: Morpholin-4-yl and piperazin-1-yl substituents () create hydrogen-bond donor/acceptor sites, influencing crystal packing and supramolecular assembly, as per Bernstein’s graph-set analysis . The target compound’s benzylsulfanyl group lacks such polarity, likely resulting in weaker intermolecular interactions.

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